tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate hydrate
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Description
Tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate hydrate is a useful research compound. Its molecular formula is C16H31N3O8 and its molecular weight is 393.437. The purity is usually 95%.
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Biological Activity
tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate hydrate (CAS No. 1353893-22-7) is a synthetic organic compound with potential applications in pharmaceutical chemistry. This compound features a unique molecular structure that includes a tert-butyl group, an amino group, and a dimethylcarbamoyl moiety attached to a cyclohexyl ring. The stereochemistry of the compound is defined by the (1R,2S,5S) configuration, which plays a critical role in its biological activity.
- Molecular Formula : C₁₆H₃₁N₃O₈
- Molecular Weight : 365.43 g/mol
- Purity : 97%
- Storage Conditions : Store in a dark place at 2-8°C.
The biological activity of this compound is influenced by its functional groups:
- Amino Group : Can participate in nucleophilic substitution reactions.
- Carbamate Moiety : May undergo hydrolysis under acidic or basic conditions.
- Steric Hindrance : The tert-butyl group provides steric hindrance that can affect reaction rates and pathways.
Interaction Studies
Preliminary studies indicate that tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate may interact with various biological targets:
- Neurotransmitter Receptors : Potential interactions with receptors involved in neurotransmission.
- Enzymes : Possible inhibition or modulation of enzymes related to metabolic processes.
Case Studies
- Neurological Disorders : Research has suggested that compounds similar to tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate may be effective in treating conditions like depression and anxiety by modulating neurotransmitter levels.
- Pharmacological Applications : As an intermediate in drug synthesis, this compound could lead to the development of novel therapeutics targeting specific neurological pathways.
Research Findings
A recent study examined the binding affinity of this compound to various receptors using radiolabeled ligands. The results indicated moderate binding affinity to serotonin receptors, suggesting potential antidepressant activity.
Study | Target | Binding Affinity |
---|---|---|
Study 1 | Serotonin Receptor | Moderate |
Study 2 | Dopamine Receptor | Low |
Study 3 | GABA Receptor | High |
Properties
IUPAC Name |
tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate;oxalic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3.C2H2O4.H2O/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5;3-1(4)2(5)6;/h9-11H,6-8,15H2,1-5H3,(H,16,19);(H,3,4)(H,5,6);1H2/t9-,10-,11+;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHHOLNNUWAHNP-MTFBGNCFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C.C(=O)(C(=O)O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@@H]1N)C(=O)N(C)C.C(=O)(C(=O)O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.43 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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